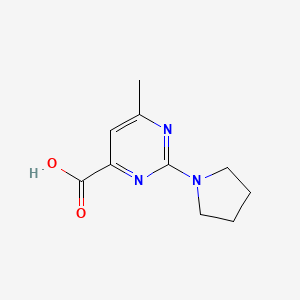
2'-甲基-2,2,2,4'-四氟苯乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is a fluorinated organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, where the hydrogen atoms are replaced by fluorine atoms and a methyl group. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
科学研究应用
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is utilized in several scientific research applications:
Chemistry: As a fluorinated building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific fluorinated functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone typically involves the fluorination of acetophenone derivatives. One common method is the reaction of 2’-methylacetophenone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2’-methyl-2,2,2,4’-tetrafluorobenzoic acid.
Reduction: Formation of 2’-methyl-2,2,2,4’-tetrafluoro-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the methyl group but shares similar fluorinated properties.
4’-Chloro-2,2,2-trifluoroacetophenone: Contains a chlorine atom instead of a methyl group.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of a methyl group
Uniqueness
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is unique due to the presence of both a methyl group and multiple fluorine atoms, which confer distinct chemical properties. These modifications enhance its reactivity and make it a valuable compound in various chemical syntheses and applications .
属性
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWWZBSVVEQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645221 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-02-1 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)




![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)





